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Compound of Interest

Compound Name: 5-Formylfuran-3-sulfonamide

CAS No.: 2230804-38-1

Cat. No.: B2967635

Get Quote

The furan ring is a privileged scaffold in medicinal chemistry, and its derivatives have

demonstrated a wide array of biological activities.[1][2][3] The incorporation of a furan moiety

into a sulfonamide structure can significantly modulate the physicochemical properties and

biological activity of the resulting molecule.[4] Furan-containing sulfonamides have garnered

considerable interest due to their diverse therapeutic potential, including applications as

antimicrobial agents, anticancer compounds, and enzyme inhibitors.[1][4][5]

The sulfonamide functional group is a well-established pharmacophore present in numerous

approved drugs.[6] Sulfonamides are known to act as bioisosteres of amides, offering improved

metabolic stability and different hydrogen bonding capabilities.[7] A notable mechanism of

action for many sulfonamide-based antimicrobials is the competitive inhibition of

dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.

[1] Furthermore, aromatic and heterocyclic sulfonamides are recognized as potent inhibitors of

carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes,

making them attractive targets for the treatment of glaucoma, epilepsy, and certain cancers.[1]

[4]
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This guide presents a detailed experimental protocol for the synthesis of 5-Formylfuran-3-
sulfonamide, a novel furan-sulfonamide derivative. The proposed synthetic route is based on

established methodologies for the synthesis of related compounds.

Proposed Synthetic Pathway for 5-Formylfuran-3-
sulfonamide
The synthesis of 5-Formylfuran-3-sulfonamide can be envisioned through a multi-step

process commencing with a commercially available furan derivative. The following four-step

sequence is proposed:

Electrophilic Sulfonation: The synthesis begins with the sulfonation of ethyl furan-3-

carboxylate to introduce the sulfonic acid group at the 5-position.

Formation of Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive

sulfonyl chloride intermediate.

Amination: The sulfonyl chloride is subsequently reacted with an ammonia source to yield

the primary sulfonamide.

Reduction and Oxidation: Finally, the ester group is reduced to a primary alcohol, which is

then oxidized to the desired formyl group to afford the target compound, 5-Formylfuran-3-
sulfonamide.

Ethyl furan-3-carboxylate Step 1: Sulfonation
(Chlorosulfonic acid)

 Ethyl 5-(sulfoxy)furan-3-carboxylate Step 2: Chlorination
(Thionyl chloride) Ethyl 5-(chlorosulfonyl)furan-3-carboxylate Step 3: Amination

(Aqueous Ammonia) Ethyl 5-sulfamoylfuran-3-carboxylate Step 4: Reduction
(LiAlH4) (5-(hydroxymethyl)furan-3-yl)sulfonamide Step 5: Oxidation

(PCC or Dess-Martin) 5-Formylfuran-3-sulfonamide

Click to download full resolution via product page

Caption: Proposed five-step synthetic workflow for 5-Formylfuran-3-sulfonamide.

Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[8]

Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and

chemical-resistant gloves, must be worn at all times.[8] Reagents such as chlorosulfonic acid
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and thionyl chloride are highly corrosive and react violently with water; handle with extreme

caution.[8]

Protocol 1: Synthesis of Ethyl 5-(sulfoxy)furan-3-
carboxylate
This protocol is adapted from established methods for the electrophilic sulfonation of furan

derivatives.[9][10]

Materials:

Ethyl furan-3-carboxylate

Chlorosulfonic acid

Anhydrous dichloromethane (DCM)

Nitrogen gas supply

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Ice-salt bath

Procedure:

In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl furan-3-

carboxylate (1 equivalent) in anhydrous DCM.

Cool the solution to -10 °C using an ice-salt bath.

Slowly add chlorosulfonic acid (1.2 equivalents) dropwise via the dropping funnel over 30

minutes, ensuring the internal temperature remains below -5 °C.

After the addition is complete, stir the reaction mixture at -10 °C for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture onto crushed ice.
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Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude sulfonic acid.

Protocol 2: Synthesis of Ethyl 5-(chlorosulfonyl)furan-3-
carboxylate
This procedure for converting a sulfonic acid to a sulfonyl chloride is a standard transformation

in organic synthesis.[9][10]

Materials:

Crude ethyl 5-(sulfoxy)furan-3-carboxylate

Thionyl chloride or phosphorus pentachloride

Pyridine (catalytic amount)

Anhydrous DCM

Round-bottom flask with a reflux condenser

Procedure:

To a solution of the crude sulfonic acid from the previous step in anhydrous DCM, add a

catalytic amount of pyridine.

Slowly add thionyl chloride (2 equivalents) or phosphorus pentachloride (1.5 equivalents) at

0 °C.

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and carefully pour it

onto crushed ice.
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Separate the organic layer, wash with cold water and brine, dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride. This

intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of Ethyl 5-sulfamoylfuran-3-
carboxylate
The amination of the sulfonyl chloride is a common method for the formation of sulfonamides.

[6][9]

Materials:

Crude ethyl 5-(chlorosulfonyl)furan-3-carboxylate

Concentrated aqueous ammonia or a solution of ammonium bicarbonate

Acetone

Beaker with a magnetic stirrer

Procedure:

Dissolve the crude sulfonyl chloride in acetone.

In a separate beaker, prepare a solution of concentrated aqueous ammonia or ammonium

bicarbonate in water.

Cool the ammonia/ammonium bicarbonate solution in an ice bath.

Slowly add the solution of the sulfonyl chloride to the cooled ammonia solution with vigorous

stirring.

A precipitate should form. Continue stirring for 30-60 minutes.

Collect the solid product by vacuum filtration.

Wash the solid with cold water and then a small amount of cold diethyl ether.
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Air-dry the product. If necessary, purify by recrystallization or column chromatography.

Protocol 4: Synthesis of (5-(hydroxymethyl)furan-3-
yl)sulfonamide
Materials:

Ethyl 5-sulfamoylfuran-3-carboxylate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Round-bottom flask with a dropping funnel and nitrogen inlet

Ice bath

Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

In a dry round-bottom flask under nitrogen, suspend LiAlH₄ (2 equivalents) in anhydrous

THF.

Cool the suspension to 0 °C in an ice bath.

Dissolve the ethyl 5-sulfamoylfuran-3-carboxylate in anhydrous THF and add it dropwise to

the LiAlH₄ suspension.

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential

dropwise addition of water, 15% aqueous NaOH, and then more water.

Alternatively, use a saturated solution of Rochelle's salt to quench the reaction.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2967635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

Protocol 5: Synthesis of 5-Formylfuran-3-sulfonamide
Materials:

(5-(hydroxymethyl)furan-3-yl)sulfonamide

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Anhydrous DCM

Silica gel

Procedure:

Dissolve the crude alcohol in anhydrous DCM.

Add PCC (1.5 equivalents) or Dess-Martin periodinane (1.5 equivalents) in one portion.

Stir the reaction at room temperature for 1-2 hours.

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug

of silica gel to remove the chromium salts or periodinane byproducts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the final product,

5-Formylfuran-3-sulfonamide.

Characterization of 5-Formylfuran-3-sulfonamide
The structure and purity of the synthesized compound should be confirmed by a combination of

spectroscopic methods.
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Technique Expected Observations

¹H NMR

Signals corresponding to the aldehydic proton

(singlet, ~9.5-10 ppm), furan ring protons

(doublets), and the sulfonamide protons (broad

singlet, exchangeable with D₂O).

¹³C NMR

Resonances for the aldehyde carbonyl carbon

(~180-190 ppm), furan ring carbons, and the

carbon attached to the sulfonyl group.

IR Spectroscopy

Characteristic absorption bands for the N-H

stretch of the sulfonamide (~3300-3400 cm⁻¹),

the S=O stretches (~1350 and 1160 cm⁻¹), and

the C=O stretch of the aldehyde (~1700 cm⁻¹).

Mass Spectrometry
A molecular ion peak corresponding to the

calculated mass of C₅H₅NO₄S.

Elemental Analysis
The percentage composition of C, H, N, and S

should be within ±0.4% of the theoretical values.

Protocol for Preliminary Biological Evaluation:
Antimicrobial Susceptibility Testing
Given that many furan-sulfonamide derivatives exhibit antimicrobial properties, a standard

broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration

(MIC) of the synthesized compound against a panel of pathogenic bacteria.[1]
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Prepare stock solution of
5-Formylfuran-3-sulfonamide in DMSO

Perform serial two-fold dilutions
in a 96-well microtiter plate

Inoculate each well with a standardized
bacterial suspension (e.g., S. aureus, E. coli)

Include positive (bacteria only) and
negative (broth only) controls

Incubate plates at 37 °C for 18-24 hours

Determine MIC: the lowest concentration
with no visible bacterial growth

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

Prepare a stock solution of 5-Formylfuran-3-sulfonamide in dimethyl sulfoxide (DMSO).

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable

bacterial growth medium (e.g., Mueller-Hinton broth).

Inoculate each well with a standardized suspension of the test bacterium (e.g.,

Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵

CFU/mL.
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Include a positive control (wells with bacteria and medium but no compound) and a negative

control (wells with medium only).

Incubate the plates at 37 °C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

bacterial growth is observed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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